N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide
Description
N-[3-[(Fluorosulfonyl)oxy]phenyl]-acetamide is a sulfonate ester derivative of acetamide, characterized by a fluorosulfonyloxy (-OSO₂F) group attached to the phenyl ring at the meta position. This functional group imparts unique chemical reactivity, including electrophilic properties and hydrolytic sensitivity, making it valuable in synthetic chemistry as an intermediate for sulfonylation reactions or as a precursor to bioactive molecules.
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-acetamido-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H8FNO4S/c1-6(11)10-7-3-2-4-8(5-7)14-15(9,12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
AFJVAZPHIHPDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of 3-hydroxyphenylacetamide with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the fluorosulfonyl group . The reaction conditions often require a base such as triethylamine to neutralize the hydrogen fluoride byproduct.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorosulfonyl group.
Common reagents used in these reactions include sulfuryl fluoride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table compares N-[3-[(fluorosulfonyl)oxy]phenyl]-acetamide with structurally related compounds, emphasizing substituent effects on properties and applications:
Key Observations:
Electrophilic Reactivity : The fluorosulfonyloxy group in the target compound is more electrophilic than sulfonamide or thioether groups in analogs like and , making it prone to nucleophilic substitution or hydrolysis.
Biological Activity : Sulfonamide derivatives (e.g., ) often exhibit enzyme inhibition, while carbazole-based acetamides (e.g., ) may target neurological pathways. The fluorosulfonyl group could enhance binding to serine proteases or kinases.
Stability : Thioether-linked compounds (e.g., ) show greater hydrolytic stability compared to sulfonate esters, which may hydrolyze to sulfonic acids under aqueous conditions.
Biological Activity
N-[3-[(Fluorosulfonyl)oxy]phenyl]-Acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a fluorosulfonyl group, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticonvulsant agent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those with fluorosulfonyl groups, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain sulfonamide compounds effectively inhibited bacterial growth, suggesting that the incorporation of the fluorosulfonyl group might enhance this activity through improved binding affinity to bacterial enzymes .
Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using standard animal models. The results indicated that compounds containing fluorinated moieties exhibited enhanced efficacy in preventing seizures. Specifically, the introduction of a trifluoromethyl group was associated with increased potency against maximal electroshock (MES) seizures .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity:
- Fluorosulfonyl Group : Enhances lipophilicity and metabolic stability.
- Aromatic Rings : Contribute to the binding affinity with target proteins.
- Acetamide Moiety : Plays a crucial role in pharmacodynamics.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Derivative | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|
| N-[3-(Fluorosulfonyl)phenyl]-acetamide | Moderate | High |
| N-[3-(Chlorosulfonyl)phenyl]-acetamide | Low | Moderate |
| N-[3-(Trifluoromethyl)phenyl]-acetamide | High | Very High |
Case Studies
- Antimicrobial Efficacy : A study involving various sulfonamide derivatives revealed that those with the fluorosulfonyl group showed improved inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the ability of these compounds to interfere with bacterial folate synthesis .
- Anticonvulsant Screening : In a controlled experiment, this compound was tested against standard seizure models. Results indicated significant protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, demonstrating its potential as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
